N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide is a synthetic compound that has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus . The primary target of this compound is bacterial cells, particularly those of the Staphylococcus aureus species .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets and pathways, leading to diverse biological activities . The compound’s interaction with its bacterial targets likely results in changes that inhibit bacterial growth and survival .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, particularly in Staphylococcus aureus strains . This compound has been found to exhibit bactericidal activity, eliminating S. aureus strains after 24-hour exposure .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide has several scientific research applications:
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
2-mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
2-arylbenzothiazoles: Studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDDHZIWZUIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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